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Introduction
Cdk9-IN-14, also known as MC180295, is a potent and selective inhibitor of Cyclin-Dependent

Kinase 9 (CDK9).[1][2] CDK9 is a key regulator of transcriptional elongation, a fundamental

process in gene expression.[3] Its dysregulation is implicated in various diseases, particularly

cancer, making it an attractive target for therapeutic intervention. This technical guide provides

a comprehensive overview of Cdk9-IN-14, including its chemical structure, synthesis, biological

activity, and the signaling pathways it modulates.

Chemical Structure and Properties
Cdk9-IN-14 is a small molecule inhibitor with the chemical formula C₂₃H₂₄N₄O₄S. Its structure

features a central aminothiazole scaffold, which is a common motif in kinase inhibitors.

Chemical Structure of Cdk9-IN-14 (MC180295)

A 2D representation of the chemical structure of Cdk9-IN-14 (MC180295).

Synthesis of Cdk9-IN-14
The synthesis of Cdk9-IN-14 involves the construction of the core aminothiazole ring system,

likely through a Thorpe-Ziegler cyclization reaction, followed by functionalization. While a

detailed, step-by-step protocol for the synthesis of Cdk9-IN-14 is not publicly available in a
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single source, the general synthetic strategy can be inferred from published literature on

related compounds.

General Synthetic Workflow
The synthesis of Cdk9-IN-14 and its analogs generally proceeds through the formation of a key

aminothiazole intermediate. This is typically achieved via a Thorpe-Ziegler type reaction, which

involves the base-catalyzed intramolecular condensation of a dinitrile. The resulting cyclic

enamine can then be further modified to introduce the desired substituents.
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Caption: Generalized synthetic workflow for Cdk9-IN-14.

Experimental Protocols
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General Procedure for Aminothiazole Synthesis (Thorpe-Ziegler type reaction): A detailed,

publicly available, step-by-step protocol for the specific synthesis of MC180295 is not available.

However, the synthesis of analogous aminothiazole-containing CDK9 inhibitors has been

described. These generally involve the reaction of an appropriate α-haloketone with a

thiocyanate salt and a primary or secondary amine in a suitable solvent. The reaction mixture is

typically heated to facilitate the cyclization and formation of the aminothiazole core. Purification

is usually achieved through column chromatography. For specific reaction conditions and

reagent details, consulting the primary literature on the synthesis of related diaminothiazole

CDK9 inhibitors is recommended.

Biological Activity and Data Presentation
Cdk9-IN-14 is a highly potent inhibitor of CDK9 with an IC50 in the low nanomolar range.[1] It

exhibits significant selectivity for CDK9 over other cyclin-dependent kinases.

In Vitro Kinase Inhibitory Activity
Kinase Target IC50 (nM) Reference

CDK9/cyclin T1 3 - 12 [4]

CDK1/cyclin B 138 [2]

CDK2/cyclin A 233 [2]

CDK2/cyclin E 367 [2]

CDK4/cyclin D1 112 [2]

CDK5/p25 186 [2]

CDK7/cyclin H 555 [2]

Cellular Activity
Cdk9-IN-14 demonstrates potent anti-proliferative activity across a range of cancer cell lines,

with a median IC50 of 171 nM in a panel of 46 cell lines.[5] It shows particular potency against

acute myeloid leukemia (AML) cell lines.[4]
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Cell Line Cancer Type IC50 (nM) Reference

MV4-11 AML ~20 [4]

MOLM-13 AML ~30 [4]

THP-1 AML ~50 [4]

In Vivo Pharmacokinetics and Efficacy
Pharmacokinetic studies of MC180295 have been conducted in mice and rats.[4]

Species
Administrat
ion

Dose
(mg/kg)

Half-life (t½)
Bioavailabil
ity (%)

Reference

Mouse IV 1 0.86 h - [4]

Mouse Oral 2.5 1.3 h 26 [4]

Mouse IP 10 15.8 h - [4]

Rat IV 1 ~14 h - [4]

In vivo studies have demonstrated the anti-tumor efficacy of MC180295 in xenograft models of

AML and colon cancer.[5] The compound has also been shown to work synergistically with the

DNA methyltransferase inhibitor decitabine.[5]

CDK9 Signaling Pathway and Mechanism of Action
CDK9, in complex with its regulatory cyclin partners (T1, T2a, T2b, or K), forms the core of the

positive transcription elongation factor b (P-TEFb). P-TEFb plays a critical role in releasing

RNA Polymerase II (Pol II) from promoter-proximal pausing, a key rate-limiting step in

transcription.
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Caption: CDK9 signaling pathway in transcriptional regulation.

CDK9 phosphorylates the C-terminal domain (CTD) of the largest subunit of RNA Pol II, as well

as components of the Negative Elongation Factor (NELF) and DRB-sensitivity-inducing factor

(DSIF) complexes. This phosphorylation event leads to the dissociation of NELF and the

transition of DSIF into a positive elongation factor, allowing Pol II to proceed with productive

transcription. Cdk9-IN-14 exerts its therapeutic effect by inhibiting the kinase activity of CDK9,
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thereby preventing the phosphorylation of its substrates and inducing a stall in transcriptional

elongation. This leads to the downregulation of short-lived anti-apoptotic proteins, such as Mcl-

1, and ultimately induces apoptosis in cancer cells that are dependent on high levels of

transcription.

Conclusion
Cdk9-IN-14 (MC180295) is a potent and selective inhibitor of CDK9 with demonstrated anti-

cancer activity in preclinical models. Its ability to modulate transcriptional processes makes it a

valuable tool for research and a promising candidate for further drug development. This guide

provides a foundational understanding of its chemical properties, synthesis, and biological

mechanism of action to aid researchers in the fields of oncology and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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